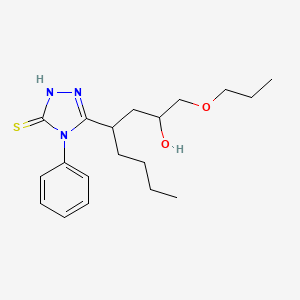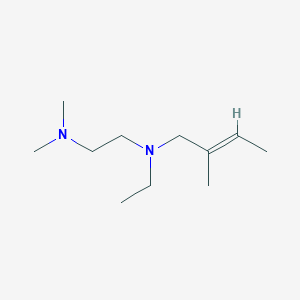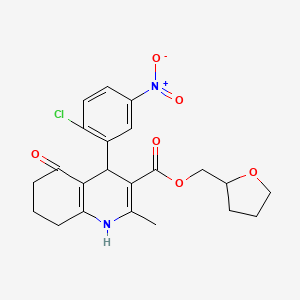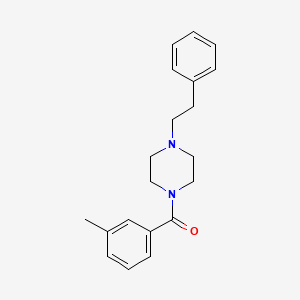![molecular formula C17H35ClN2O2 B5057338 methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride](/img/structure/B5057338.png)
methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[2-(dimethylamino)ethyl]amino}acetate is a chemical compound with the empirical formula C7H16N2O2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of Methyl {[2-(dimethylamino)ethyl]amino}acetate is 160.21 . The SMILES string for this compound is COC(CNCCN©C)=O .Physical And Chemical Properties Analysis
Methyl {[2-(dimethylamino)ethyl]amino}acetate is a solid . It’s important to note that this compound is part of Sigma-Aldrich’s collection of unique chemicals, and they do not collect analytical data for this product .Aplicaciones Científicas De Investigación
Drug Delivery Systems: pH-Responsive Polymersomes
Polymersomes, which are nanometer-sized vesicles, have gained attention as robust alternatives to liposomes for drug delivery. The compound’s amphiphilic nature allows it to self-assemble into polymersomes. Specifically, block copolymers containing poly [2- (dimethylamino) ethyl methacrylate] (PDMAEMA) as the hydrophilic block and polystyrene (PS) as the hydrophobic block form these vesicles. Notably, PDMAEMA exhibits pH responsiveness due to its ionization equilibrium. Polymersomes can encapsulate drugs and respond to pH gradients, making them promising candidates for targeted drug delivery systems .
Gene Delivery Platforms
The dual stimulus–response properties of polymersomes (pH and temperature) position them as potential platforms for gene delivery. By incorporating methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride into these polymersomes, researchers can explore efficient gene delivery strategies. The hydrophilic inner core of the polymersomes provides a suitable environment for gene cargo .
Theranostics and Imaging Agents
Methyl { amino}acetate hydrochloride can be functionalized to create theranostic agents—combining therapeutic and diagnostic capabilities. Researchers can modify the compound to carry both therapeutic payloads (such as drugs) and imaging agents (e.g., fluorescent dyes or nanoparticles). These multifunctional agents enable simultaneous therapy and real-time imaging for disease monitoring .
Polymer Micelles for Co-Delivery of Quercetin and DNA
Polymer micelles, formed by grafting PDMAEMA onto amphiphilic block copolymers, offer a versatile platform for co-delivery of bioactive compounds. For instance, researchers have loaded quercetin (a natural antioxidant) and DNA into these micelles. The pH-responsive behavior of PDMAEMA ensures controlled release of both cargo types, making this system valuable for combination therapy .
Responsive Nanoreactors
Polymersomes, including those containing methyl { amino}acetate hydrochloride, can serve as nanoreactors. These nanometer-sized compartments allow researchers to carry out chemical reactions in confined environments. By tuning the pH and temperature responsiveness, scientists can precisely control reaction conditions within the polymersomes, making them useful for catalysis and synthetic chemistry .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s structurally related to tris (2-dimethylaminoethyl)amine , which is used as a ligand in Atom Transfer Radical Polymerization (ATRP) .
Mode of Action
Based on its structural similarity to tris (2-dimethylaminoethyl)amine, it might interact with its targets in a similar manner .
Biochemical Pathways
As a potential ligand in atrp, it might be involved in the polymerization process .
Result of Action
As a potential ligand in atrp, it might contribute to the formation of polymers .
Propiedades
IUPAC Name |
2-[[3-(2-methoxy-2-oxoethyl)-2-pentylcyclopentyl]amino]ethyl-dimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-5-6-7-8-15-14(13-17(20)21-4)9-10-16(15)18-11-12-19(2)3;/h14-16,18H,5-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCYCNFQQKSPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1NCC[NH+](C)C)CC(=O)OC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(2-Methoxy-2-oxoethyl)-2-pentylcyclopentyl]amino]ethyl-dimethylazanium;chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)

acetate](/img/structure/B5057271.png)
![3-[3-({imino[2-(2-thienylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5057280.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)
![4-chloro-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5057293.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5057300.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylacetyl)piperazine oxalate](/img/structure/B5057322.png)

amino]benzoyl}amino)benzamide](/img/structure/B5057328.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5057332.png)
![4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5057339.png)
